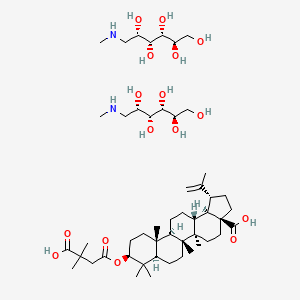
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Benzothiazole derivatives, including BT6 analogs, have been studied for their effectiveness in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds have shown high efficiency and stability as corrosion inhibitors, with the ability to adsorb onto surfaces through physical and chemical means (Hu et al., 2016).
Antimicrobial Properties
- Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity has been consistent with molecular docking studies, indicating their potential as therapeutic agents (Pawar et al., 2021).
Anticancer Potential
- Research into benzothiazole derivatives has revealed their potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic activity. This highlights the therapeutic potential of BT6-related compounds in oncology (Osmaniye et al., 2018).
Environmental and Biological Analysis
- Benzothiazole derivatives, including BT6 analogs, have been detected in environmental samples and human urine, indicating their widespread use and potential for human exposure. This underscores the importance of monitoring these compounds in environmental and biological contexts (Asimakopoulos et al., 2013).
Fluorescent Probes
- BT6-related benzothiazole compounds have been used to develop fluorescent probes for detecting and imaging metal ions like Hg2+ and Cu2+ in living cells. This application is significant in the fields of chemistry and biological sciences for sensing and imaging purposes (Gu et al., 2017).
Propiedades
Nombre del producto |
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6) |
|---|---|
Clave InChI |
UEJZIFSPFRYTFQ-UHFFFAOYSA-N |
SMILES |
C(C)C1N(C1)c1cc(O)c2nc(sc2c1)N |
Sinónimos |
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)










